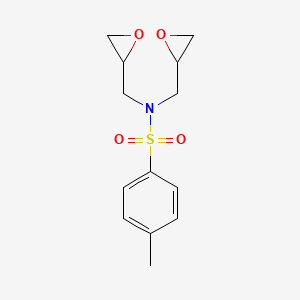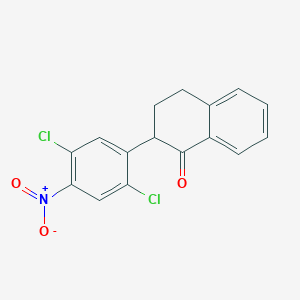
4-(Cyclopentyloxy)-N-propylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentyloxy)-N-propylaniline is an organic compound that features a cyclopentyloxy group attached to an aniline ring, with a propyl group substituting one of the hydrogen atoms on the nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)-N-propylaniline typically involves the following steps:
Preparation of Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through the reaction of cyclopentanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentyl chloride.
Formation of 4-(Cyclopentyloxy)aniline: The cyclopentyl chloride is then reacted with aniline in the presence of a base, such as sodium hydroxide, to form 4-(Cyclopentyloxy)aniline.
N-Propylation: Finally, the 4-(Cyclopentyloxy)aniline is reacted with a propyl halide, such as propyl bromide, in the presence of a base, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopentyloxy)-N-propylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy or propyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, alkoxides, or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclopentyloxy)-N-propylaniline has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentyloxy)-N-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group may enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the propyl group may influence its overall pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopentyloxy)aniline: Lacks the propyl group, which may affect its reactivity and biological activity.
N-Propylaniline: Lacks the cyclopentyloxy group, which may influence its hydrophobic interactions and binding properties.
Uniqueness
4-(Cyclopentyloxy)-N-propylaniline is unique due to the presence of both the cyclopentyloxy and propyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
4-cyclopentyloxy-N-propylaniline |
InChI |
InChI=1S/C14H21NO/c1-2-11-15-12-7-9-14(10-8-12)16-13-5-3-4-6-13/h7-10,13,15H,2-6,11H2,1H3 |
Clave InChI |
BELRYXVSAZFWQT-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=CC=C(C=C1)OC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)

![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)




![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)


